(R)-2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid
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Overview
Description
(R)-2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a pyridin-4-yl group attached to the same carbon as the carboxylic acid group
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group is commonly introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Coupling Reactions: The pyridin-4-yl group can be introduced through coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with an appropriate halide in the presence of a palladium catalyst.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves optimizing these reactions for scale, ensuring high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Types of Reactions:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction: The pyridin-4-yl group can undergo various oxidation and reduction reactions, depending on the desired product.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-yl group can be substituted with other functional groups.
Common Reagents and Conditions:
Deprotection: TFA, HCl, methanol.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed:
Deprotection: The deprotected amine.
Oxidation: Pyridine N-oxide.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various pharmaceuticals and organic molecules due to its ability to protect amines and facilitate complex coupling reactions. Biology: It can be used as a building block in the synthesis of biologically active molecules, including peptides and proteins. Medicine: Industry: Utilized in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved would be specific to the final drug product being synthesized.
Comparison with Similar Compounds
(R)-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid: Another compound with a Boc-protected amine, but with a different side chain.
(R)-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid: Similar in structure but with a thiol group instead of a pyridine ring.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-4-6-13-7-5-8/h4-7,9H,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUNKOGKEZKMBI-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=NC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=NC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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